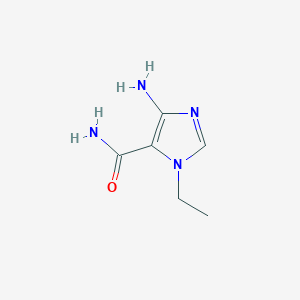
2-Methoxy-2-phenylessigsäure
Übersicht
Beschreibung
Enantiomers of α -methoxyphenylacetic acid has been resolved as amide derivatives on chiral statinary phases by HPLC. α -Methoxyphenylacetic acid is also known as Trost′ s chiral acid.
DL-alpha-Methoxyphenylacetic acid is a benzyl ether.
Methoxyphenylacetic acid is a natural product found in Olea europaea with data available.
Wissenschaftliche Forschungsanwendungen
Medizin
2-Methoxy-2-phenylessigsäure wurde auf ihr zytotoxisches Potenzial untersucht, das bei der Entwicklung neuer Therapeutika von Bedeutung sein könnte . Es kann auch als Vorläufer oder Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen verwendet werden.
Landwirtschaft
In der Landwirtschaft könnte diese Verbindung auf ihre Rolle bei der Förderung des Pflanzenwachstums und allelopathischen Wirkungen untersucht werden. Es kann das Wachstum und die Entwicklung von Pflanzen beeinflussen oder an den chemischen Wechselwirkungen zwischen Pflanzen beteiligt sein .
Materialwissenschaft
Die Derivate der Verbindung werden in der Materialwissenschaft aufgrund ihrer antioxidativen Eigenschaften, UV-Absorption und Flammschutzmittel eingesetzt. Diese Eigenschaften sind besonders wertvoll bei der Herstellung von Kunststoffen, Klebstoffen und Beschichtungen, um die Materialstabilität und -beständigkeit zu verbessern .
Umweltwissenschaften
In der Umweltwissenschaft liegt der Schwerpunkt möglicherweise auf der Bioabbaubarkeit und den Umweltwirkungen von this compound und ihren Derivaten. Ihr potenzielles zytotoxisches Potenzial könnte auch bei der Bewertung von Umweltrisiken relevant sein .
Lebensmittelindustrie
Obwohl direkte Anwendungen in der Lebensmittelindustrie nicht gut dokumentiert sind, werden verwandte Verbindungen wie Phenylessigsäure aufgrund ihres honigartigen Geruchs verwendet. Es könnte ein Potenzial für this compound in Aromen oder als Lebensmittelzusatzstoff nach gründlichen Sicherheitsbewertungen geben .
Chemische Synthese
Diese Verbindung ist ein wertvolles Bauelement in der chemischen Synthese und wird zur Herstellung einer Vielzahl komplexer Moleküle verwendet. Ihre Derivate können mit verschiedenen Gruppen wie Estern oder Nitrilen funktionalisiert werden, um bestimmte Eigenschaften zu verleihen, die für weitere chemische Reaktionen erforderlich sind .
Pharmazeutika
Es wird bei der Synthese verschiedener pharmazeutischer Medikamente verwendet und kann als Zwischenprodukt bei der Herstellung komplexer Moleküle mit medizinischen Eigenschaften dienen .
Wirkmechanismus
Target of Action
Phenolic acids, a group to which this compound belongs, are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that phenolic acids, including this compound, exhibit antioxidant activity . They can donate hydrogen atoms or electrons to free radicals, neutralizing them and preventing oxidative damage .
Biochemical Pathways
Phenolic acids are known to influence various biochemical pathways due to their antioxidant properties . They can protect cellular components from oxidative damage, thereby maintaining the integrity of various biochemical pathways .
Pharmacokinetics
Phenolic acids are generally known for their high bioavailability and good water solubility . They can be absorbed in the stomach and transported through the intestinal wall into the blood .
Result of Action
As an antioxidant, it can neutralize free radicals, preventing oxidative damage at the molecular and cellular levels . This can help maintain cellular integrity and function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-methoxy-2-phenylacetic acid. Factors such as pH, temperature, and the presence of other compounds can affect its antioxidant activity . .
Biochemische Analyse
Biochemical Properties
It is known that the compound has been used in the synthesis of complex molecules such as alchivemycin A
Cellular Effects
It has been noted that the compound has cytotoxic potential
Molecular Mechanism
It is known that the compound can be involved in enzymatic reactions, as seen in the synthesis of alchivemycin A
Eigenschaften
IUPAC Name |
2-methoxy-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-12-8(9(10)11)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWVBIXQCNRCFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020829 | |
| Record name | 2-Methoxy-2-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7021-09-2, 3966-32-3, 26164-26-1, 1701-77-5, 104-01-8 | |
| Record name | Methoxyphenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7021-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methoxyphenylacetic acid, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003966323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Methoxyphenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007021092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methoxyphenylacetic acid, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026164261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methoxyphenylacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5665 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, .alpha.-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methoxy-2-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-(methoxy)phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.546 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (S)-(-)-alpha-methoxyphenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.159 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methoxy(phenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.394 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHOXYPHENYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAT0P17A95 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methoxyphenylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301734 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Methoxyphenylacetic acid?
A1: Methoxyphenylacetic acid has the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol.
Q2: Which spectroscopic techniques are commonly used to characterize Methoxyphenylacetic acid?
A2: Researchers utilize various spectroscopic techniques to characterize Methoxyphenylacetic acid, including infrared absorption spectroscopy (IR) [], nuclear magnetic resonance spectroscopy (NMR) [, , ], and mass spectrometry (MS) [, , ]. These techniques provide valuable information about the compound's structure, purity, and interactions.
Q3: How do researchers analyze Methoxyphenylacetic acid in biological samples?
A3: Various analytical methods have been employed to quantify Methoxyphenylacetic acid and its metabolites in biological samples. Gas chromatography coupled with mass spectrometry (GC/MS) is a common approach, particularly after enzymatic hydrolysis and solid phase extraction (SPE) []. Additionally, high-performance liquid chromatography (HPLC) with amperometric detection has been successfully used for simultaneous analysis of Methoxyphenylacetic acid and related compounds in urine [].
Q4: Can you elaborate on the role of monoamine oxidase (MAO) in the metabolism of Methoxyphenylacetic acid and related compounds?
A4: Studies have demonstrated that MAO plays a crucial role in the metabolism of various compounds structurally related to Methoxyphenylacetic acid. For instance, inhibition of MAO by tropolone significantly reduced the concentration of the dopamine metabolite 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid) in the mouse striatum, while causing a slight increase in the concentration of 3,4-dihydroxyphenylacetic acid (DOPAC) [, , ]. This suggests that the formation of these metabolites is intricately linked to MAO activity. Furthermore, research on the neurotoxin MPTP, which is metabolized by MAO-B to the toxic MPP+, indicates that species with high MAO activity in specific brain regions, like the substantia nigra, may be more susceptible to its neurotoxic effects [].
Q5: How does Methoxyphenylacetic acid impact mitochondrial respiration?
A5: Research suggests that Methoxyphenylacetic acid and its metabolites can inhibit mitochondrial respiration []. Specifically, 3,4-dihydroxyphenylacetic acid (DOPAC) exhibits potent inhibitory effects, likely due to catechol oxidation and quinone formation []. These findings highlight the potential for Methoxyphenylacetic acid and its metabolites to influence cellular energy production.
Q6: Are there any known phytotoxic effects of Methoxyphenylacetic acid?
A6: Studies have identified 3-methoxyphenylacetic acid (3-MOPAA) as a phytotoxin produced by the fungus Rhizoctonia solani AG-3 TB []. Exogenous application of 3-MOPAA to tobacco leaves resulted in necrosis, suggesting its role in the pathogenicity of this fungus []. Furthermore, m-methoxyphenylacetic acid (m-OMePAA), a derivative of m-hydroxyphenylacetic acid, also displayed phytotoxic effects on soybean growth and symbiotic nitrogen fixation [].
Q7: What are the applications of Methoxyphenylacetic acid in organic synthesis?
A7: Methoxyphenylacetic acid serves as a versatile building block in organic synthesis. For instance, it acts as a starting material in the Perkin condensation reaction to synthesize diphenylacrylic acids []. Furthermore, it is employed in synthesizing 6-substituted-2-(4-methoxyphenyl)-2,3-dihydrophenalen-1,3-diones, compounds with potential biological activity [].
Q8: How is Methoxyphenylacetic acid utilized in chiral resolution?
A8: Methoxyphenylacetic acid, specifically its enantiopure forms (R)- and (S)-methoxyphenylacetic acid, serves as effective resolving agents in the separation of racemic mixtures [, , , ]. For example, it enables the resolution of racemic 1-pyrindan-7-ol, a precursor for synthesizing rasagiline analogues, through the formation of diastereomeric esters []. Additionally, it facilitates the resolution of 3-aminopyrrolidine through the formation of diastereomeric salts [].
Q9: Can you provide details on the use of supercritical fluid technology in separating Methoxyphenylacetic acid enantiomers?
A9: Researchers have successfully employed supercritical fluid technology, specifically gas antisolvent precipitation, for the separation of Methoxyphenylacetic acid enantiomers []. This method involves reacting racemic Methoxyphenylacetic acid with an enantiopure resolving agent, such as (R)-1-cyclohexylethylamine, in supercritical carbon dioxide []. The differential solubility of the resulting diastereomeric salts in the supercritical fluid allows for their efficient separation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,5,6-Trichlorobenzo[D]thiazole](/img/structure/B39471.png)











